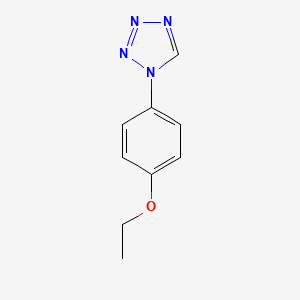
1-(4-ethoxyphenyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would involve identifying the compound’s chemical structure, functional groups, and any unique characteristics it may have.
Synthesis Analysis
This would involve understanding the chemical reactions and processes used to synthesize the compound. It may also include studying the efficiency, yield, and environmental impact of the synthesis process.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry to study the compound’s molecular structure and conformation.Chemical Reactions Analysis
This would involve studying how the compound reacts with other chemicals. This could include its reactivity, selectivity, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis and Structure Analysis
Synthesis and Structural Characterization : Phenyl tetrazoles, including derivatives similar to 1-(4-ethoxyphenyl)-1H-tetrazole, have been synthesized and characterized through various spectroscopic methods. Studies include thermal decomposition analysis and molecular structure determination using X-ray diffraction. These compounds, including 1-(4-ethoxyphenyl)-1H-tetrazole, show exothermic decomposition, with the tetrazole ring breaking down at high temperatures (Yılmaz et al., 2015).
Geometric Features and Molecular Interactions : Research on derivatives of 1-(4-ethoxyphenyl)-1H-tetrazole indicates unique geometric features and intermolecular interactions. These features facilitate the formation of conjugated systems and influence molecular packing in crystals (Lyakhov et al., 2008).
Chemical Behavior and Interactions
Molecular Docking Studies : Molecular docking studies have been conducted to understand the orientation and interactions of tetrazole derivatives within enzyme active sites. This research is critical for understanding the potential biological activities of these compounds (Al-Hourani et al., 2015).
Use in Corrosion Inhibition : Tetrazole derivatives, including 1-(4-ethoxyphenyl)-1H-tetrazole, have been investigated for their inhibitory action against corrosion of metals in acidic solutions. These compounds are known to adsorb onto metal surfaces, thereby hindering acid attack (Ehsani et al., 2014).
Material Science and Nanotechnology
- Catalytic Applications : Tetrazole compounds have been used as ligands in catalytic reactions, such as the Pd(II) catalyzed Heck reaction. This indicates their potential utility in organic synthesis and material science (Gupta et al., 2004).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Orientations Futures
This would involve identifying areas where further research is needed, potential applications of the compound, and how it could be modified to improve its properties or activity.
Please consult with a qualified professional or refer to relevant scientific literature for detailed information. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-14-9-5-3-8(4-6-9)13-7-10-11-12-13/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQJMUDQTPVCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-1H-tetrazole | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

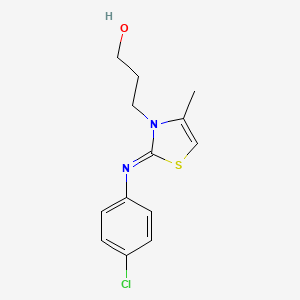
![Ethyl 2-{[(4-cyclohexylpiperazin-1-yl)carbonothioyl]amino}benzoate](/img/structure/B2959711.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2959712.png)
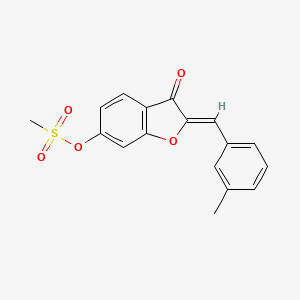
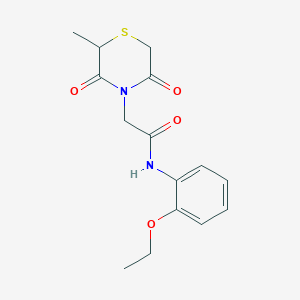
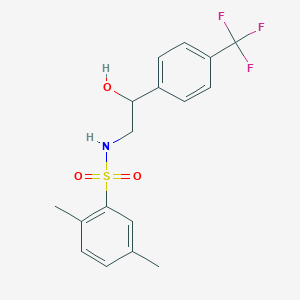
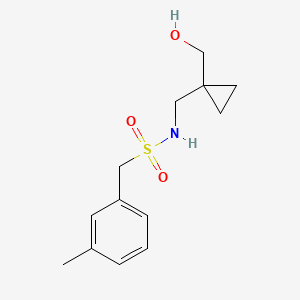
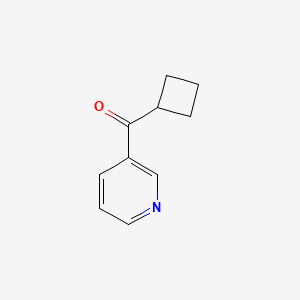
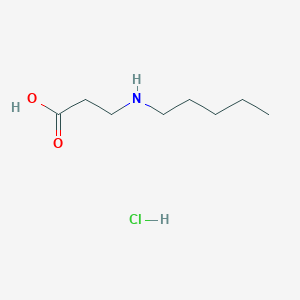
![N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2959721.png)
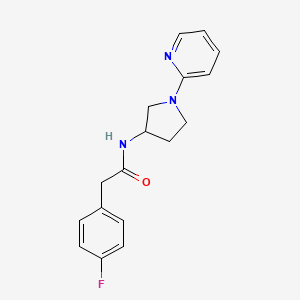
![N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2959727.png)
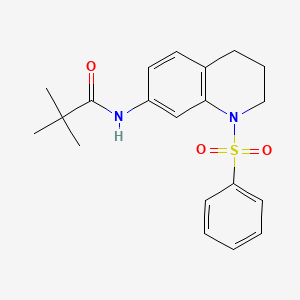
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2959730.png)